4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h3,6,8H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELXZXRNDYMDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626637 | |
| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777819-31-5 | |
| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Diamine and Carbonyl Compounds
- Starting from a tetrahydropyridine derivative bearing a suitable leaving group or activated position at C-4, an intramolecular cyclization with an amidine or guanidine equivalent forms the imidazo ring fused to the pyridine.
- The carboxylic acid group at position 4 can be introduced either by:
- Using a precursor with a carboxyl functionality already present before cyclization.
- Post-cyclization oxidation or hydrolysis of ester or nitrile intermediates.
Functionalization of Preformed Imidazo[4,5-c]pyridine Core
- The imidazo[4,5-c]pyridine core can be synthesized first, followed by regioselective lithiation or metalation at the 4-position.
- Subsequent quenching with carbon dioxide or carboxylation reagents yields the carboxylic acid functionality.
- This method allows for diversification of substituents on the core before carboxylation.
Multistep Synthesis from Pyridine Precursors
- A common approach involves starting from 4-substituted tetrahydropyridine derivatives.
- Introduction of amino groups at positions 1 and 2 of the imidazo ring is achieved through nucleophilic substitution or condensation reactions.
- Cyclization is promoted under acidic or basic conditions to close the imidazo ring.
- Final steps include oxidation or hydrolysis to yield the carboxylic acid.
Detailed Research Findings and Data
A key source is patent WO2018119224A1, which describes tetrahydro imidazo[4,5-c]pyridine derivatives including the 4-carboxylic acid variant, highlighting methods to induce PD-L1 internalization. The patent outlines synthetic schemes involving:
- Use of methyl or alkyl-substituted intermediates.
- Cyclization steps under controlled temperature and solvent conditions.
- Functional group transformations to achieve the carboxylic acid at C-4.
Table 1: Summary of Key Preparation Parameters from WO2018119224A1
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | Tetrahydropyridine derivative | Precursor with suitable substitution at C-4 |
| Cyclization | Amidine/guanidine, acidic/basic catalyst | Formation of imidazo fused ring |
| Functionalization | Lithiation + CO2 or ester hydrolysis | Introduction of carboxylic acid group |
| Purification | Recrystallization or chromatography | Obtains pure this compound |
Comparative Analysis of Preparation Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization with carboxyl precursor | Direct formation of acid-substituted ring | Requires stable carboxylated starting material |
| Post-cyclization carboxylation | Flexibility in substituent introduction | Additional synthetic steps, regioselectivity challenges |
| Multistep from pyridine | Allows structural diversity | Longer synthesis, possible lower overall yield |
Notes on Reaction Conditions and Yields
- Cyclization reactions are typically conducted under reflux in polar solvents such as ethanol or DMF.
- Acidic or basic catalysts (e.g., HCl, NaOH) are used to promote ring closure.
- Carboxylation by lithiation requires low temperatures (e.g., -78 °C) to control regioselectivity.
- Yields reported vary but generally range from moderate to good (40-75%) depending on the method and scale.
Chemical Reactions Analysis
Cyclization Reactions
The formation of imidazo[4,5-c]pyridine derivatives often involves cyclization reactions. For example, histidine reacts with formaldehyde under basic conditions to form spinacine (6-carboxylic acid isomer) via Pictet-Spengler-type cyclization . This reaction progresses through hydroxymethylation of the imidazole ring followed by intramolecular cyclization (Fig. 1):
For the 4-carboxylic acid isomer, analogous cyclization pathways may involve different positional reactivity due to the shifted carboxyl group, though specific data remain limited.
Carboxylic Acid Derivatives
The carboxyl group participates in typical acid-catalyzed reactions:
Imidazole Ring Reactivity
The imidazole moiety undergoes electrophilic substitution, particularly at the π-nitrogen sites. Reactions include:
-
Hydroxymethylation : Formaldehyde reacts at imidazole nitrogens, forming N-hydroxymethyl adducts .
-
Alkylation/Acylation : Alkyl halides or acylating agents modify ring substituents .
Redox Reactions
The tetrahydro ring system exhibits oxidation sensitivity. For example:
Controlled oxidation under mild conditions (e.g., with MnO₂) selectively yields partially dehydrogenated products.
Comparative Reactivity of Structural Isomers
The table below contrasts reported reactions of the 4-carboxylic acid isomer (limited data) with its 6-carboxyl counterpart (spinacine):
Research Gaps and Challenges
-
Structural Ambiguity : Most literature describes the 6-carboxylic acid isomer. The 4-carboxyl variant’s synthesis and reactivity require further study.
-
Biological Interactions : While spinacine derivatives show enzyme inhibition , analogous data for the 4-carboxyl isomer are absent.
-
Synthetic Routes : Published methods for the 4-carboxyl isomer are sparse compared to spinacine’s well-established Pictet-Spengler synthesis .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
The compound plays an essential role as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its utility in developing drugs aimed at treating neurological disorders. Research indicates that derivatives of this compound can exhibit neuroprotective effects and enhance cognitive function, making it a valuable candidate in the treatment of conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study:
A notable study involved the synthesis of spinaceamine derivatives using this compound. These derivatives were evaluated for their biological activity and showed promising results in modulating neurotransmitter systems . This highlights the compound's potential in drug discovery and development.
Biochemical Research
Enzyme Inhibition Studies:
The compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. Its structural features allow researchers to explore metabolic pathways and identify potential therapeutic targets. Studies have shown that modifications to the imidazo[4,5-c]pyridine structure can influence binding affinity and selectivity toward specific enzymes .
Research Findings:
Research has demonstrated that certain derivatives can inhibit key enzymes involved in metabolic pathways related to cancer and inflammation. This opens avenues for developing targeted therapies that minimize side effects while maximizing efficacy .
Agrochemical Applications
Development of New Agrochemicals:
In agrochemical research, 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is explored for its potential to create new crop protection agents. The compound's ability to interact with biological systems makes it a candidate for enhancing pest resistance and promoting plant health .
Field Trials:
Initial field trials have indicated that formulations containing this compound can improve crop yield by enhancing resistance to common agricultural pests. Further studies are required to optimize these formulations for commercial use.
Material Science
Incorporation into Polymer Formulations:
The compound can be integrated into polymer matrices to enhance material properties such as flexibility and thermal stability. This application is particularly relevant in the development of advanced materials used in various industrial applications .
Material Performance:
Research has shown that polymers modified with this compound exhibit improved mechanical properties compared to unmodified counterparts. This advancement could lead to innovations in packaging materials and other applications where durability is critical.
Diagnostic Tools
Development of Imaging Agents:
Researchers are investigating the use of this compound as a precursor for developing diagnostic agents used in imaging techniques such as MRI and PET scans. The ability of certain derivatives to bind selectively to biological targets could enhance imaging contrast and specificity .
Clinical Relevance:
The potential for early disease detection through improved imaging agents represents a significant advancement in medical diagnostics. Ongoing studies aim to validate these applications through clinical trials.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential neuroprotective effects |
| Biochemical Research | Studies on enzyme inhibition; insights into metabolic pathways |
| Agrochemical Applications | Development of new crop protection agents; improved pest resistance |
| Material Science | Enhanced polymer properties; applications in durable materials |
| Diagnostic Tools | Development of imaging agents for early disease detection |
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as CDKs and factor Xa, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with cell cycle progression and blood coagulation pathways, respectively.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
*Note: Spinacine shares the same CAS number due to tautomerism. †Molecular weight calculated based on formula C₁₄H₁₂F₃N₃O₂.
Pharmacological Activity
Receptor Binding and Selectivity
- 4-carboxylic acid scaffold: Modifications at positions 4 and 6 significantly alter receptor affinity. For example, PD123319’s diphenylacetyl group enhances AT2 selectivity, while the dimethylaminobenzyl group improves blood-brain barrier penetration .
Functional Studies
- Ethyl ester derivatives (e.g., ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate HCl) are used in prodrug strategies to enhance bioavailability .
Biological Activity
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a compound of increasing interest in pharmaceutical and biochemical research. Its unique structure contributes to various biological activities, making it a candidate for drug development and therapeutic applications.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 169.17 g/mol
- CAS Number : 5145-41-5
1. Pharmaceutical Applications
The compound has been identified as a key intermediate in the synthesis of drugs targeting neurological disorders. Research indicates that it may possess neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
2. Anti-inflammatory Effects
Studies have shown that derivatives of imidazo[4,5-c]pyridine exhibit significant anti-inflammatory activity. For instance, specific derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The IC50 values for these compounds are comparable to standard anti-inflammatory drugs like celecoxib .
3. Anticancer Activity
Research indicates that some derivatives of this compound have shown promising anticancer activities against various cancer cell lines. For example, one study reported that certain substituted analogs inhibited the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells by over 50% without affecting normal fibroblast cells . This selectivity suggests potential for further development as anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The introduction of electron-donating groups at specific positions has been linked to enhanced anti-inflammatory and anticancer properties. For instance:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups at position 2 | Increased anti-inflammatory activity |
| Alkyl substitutions at N1 | Varied antiproliferative activity |
Case Studies
-
Anti-inflammatory Activity Assessment :
- In a carrageenan-induced paw edema model in rats, certain derivatives exhibited significant reductions in inflammation markers compared to controls.
- Results indicated a dose-dependent response with higher doses leading to greater inhibition of COX-2 and inducible nitric oxide synthase (iNOS) expression.
-
Anticancer Efficacy :
- A study involving the treatment of HeLa cells with various imidazo[4,5-c]pyridine derivatives reported significant cytotoxic effects, with some compounds achieving over 90% inhibition of cell proliferation at optimal concentrations.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Cyclocondensation reactions are commonly employed, starting with precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA. Hydrolysis of intermediates under basic conditions (e.g., NaOH) yields the carboxylic acid derivative . Optimization involves adjusting stoichiometry, temperature (80–120°C), and solvent polarity (e.g., ethanol/water mixtures) to enhance yield (typically 50–70%). Reaction monitoring via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray Diffraction (XRD) : Determines crystal structure and hydrogen-bonding networks, crucial for understanding reactivity .
- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., distinguishing imidazole and pyridine protons) .
- FT-IR : Detects functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- Temperature gradients (4°C to 40°C) and humidity levels (40–80% RH) .
- Light exposure (UV-vis spectrophotometry to track degradation).
- Analytical methods like HPLC quantify degradation products over time .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s approach integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent selection, catalysts) via iterative feedback . For example, reaction path searches can identify energetically favorable intermediates in imidazo-pyridine ring formation .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Dose-response assays : Establish IC values across multiple cell lines to differentiate target-specific effects from general toxicity .
- Structural analogs comparison : Test derivatives (e.g., methyl or halogen substituents) to isolate structure-activity relationships (SAR) .
- Proteomics profiling : Identify off-target interactions contributing to data discrepancies .
Q. What experimental designs are optimal for evaluating CDK2 inhibitory activity?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to CDK2’s ATP-binding pocket. Focus on key interactions (e.g., hydrogen bonds with Glu81/Lys89) .
- Kinase inhibition assays : Measure activity via fluorescence-based ATP consumption or radiometric P-incorporation assays. Include positive controls (e.g., Roscovitine) .
Q. How can the compound’s potential as a multi-target therapeutic agent be systematically explored?
- Methodology :
- Pharmacophore modeling : Generate 3D chemical feature maps to predict interactions with secondary targets (e.g., PARP, EGFR) .
- In silico polypharmacology screening : Use databases like ChEMBL to cross-reference bioactivity profiles and prioritize experimental validation .
Data Contradiction Analysis
Q. How should researchers address variability in reported synthetic yields (e.g., 50% vs. 70%)?
- Methodology :
- Design of Experiments (DOE) : Apply factorial designs to isolate critical variables (e.g., catalyst loading, reaction time).
- Statistical analysis : Use ANOVA to quantify significance of each factor. For example, increased stirring rate may reduce side-product formation .
Q. What strategies reconcile discrepancies in solubility data across studies?
- Methodology :
- Solvent screening : Test solubility in DMSO, aqueous buffers (pH 1–10), and ethanol using nephelometry or UV-vis spectroscopy.
- Co-solvency approaches : Evaluate PEG or cyclodextrin-based systems to enhance bioavailability .
Methodological Resources
| Technique | Application | Key References |
|---|---|---|
| XRD | Crystallographic validation | |
| DFT | Reaction pathway prediction | |
| Molecular Docking | Target engagement analysis | |
| DOE | Synthetic optimization |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
